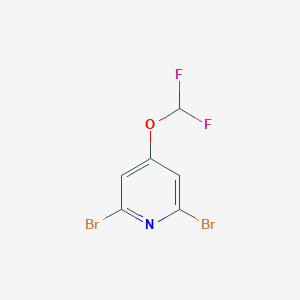

2,6-Dibromo-4-(difluoromethoxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,6-Dibromo-4-(difluoromethoxy)pyridine” is a chemical compound with the CAS Number: 1214326-08-5 . It has a molecular weight of 302.9 and its IUPAC name is this compound . It is a yellow to brown liquid .

Molecular Structure Analysis

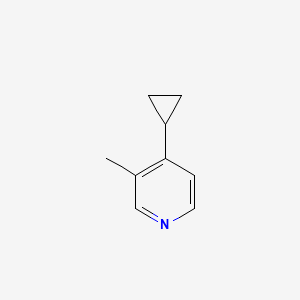

The InChI code for “this compound” is 1S/C6H3Br2F2NO/c7-4-1-3(12-6(9)10)2-5(8)11-4/h1-2,6H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” is a yellow to brown liquid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique

Selective Oxygen Reduction to Water

A study highlighted the role of pyridine derivatives in the selective reduction of dioxygen in aqueous acidic solutions. Fe(III)-meso-tetra(pyridyl)porphyrins, including pyridine variants, were identified as electrocatalysts that favor the desired 4e(-) reduction, showcasing the potential of pyridine groups in enhancing proton delivery for catalytic processes (Matson et al., 2012).

Synthesis of Multifunctional Pyridine Derivatives

Research on the synthesis of multifunctional pyridine derivatives from bromofluoropyridine derivatives has been conducted, emphasizing the versatility of these compounds in creating a variety of functional materials. Nucleophilic substitution reactions have been pivotal in this synthesis process, offering a pathway to novel pyridine-based molecules with potential applications in various domains (Benmansour et al., 2001).

Coordination Chemistry and Ligand Synthesis

Derivatives of 2,6-di(pyrazol-1-yl)pyridine and related ligands have been explored for their versatility in coordination chemistry. These compounds have been employed as ligands in the synthesis of complexes with significant applications, such as luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical properties (Halcrow, 2005).

Advances in Pyridine-Based Materials

The chemistry of 2,6-di(pyrazol-1-yl)pyridine (1-bpp) and its derivatives has seen notable developments, particularly in the synthesis of spin-crossover switches, biomedical sensors, functional soft materials, and catalysis. These advances underline the growing importance of pyridine derivatives in creating materials with novel functional properties (Halcrow, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

2,6-dibromo-4-(difluoromethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F2NO/c7-4-1-3(12-6(9)10)2-5(8)11-4/h1-2,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFLWZFKMZXQRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[(E)-3-anilino-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide](/img/structure/B2742550.png)

![N-[[3-(Trifluoromethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2742559.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2742560.png)

![3-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2742563.png)

![7-Chloro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2742564.png)

![N-(4-cyclopropyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2742565.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2742567.png)

![N-(4-ethoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2742572.png)